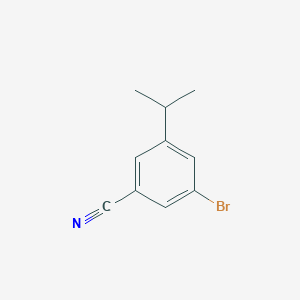

3-Bromo-5-isopropylbenzonitrile

説明

Significance of Aryl Nitriles as Versatile Synthetic Scaffolds

Aryl nitriles, compounds where a cyano (-C≡N) group is directly attached to an aromatic ring, are prized for their synthetic versatility. fiveable.me The nitrile group is a unique functional moiety; its linear geometry, polarity, and ability to participate in a wide range of chemical transformations make it an invaluable tool for synthetic chemists. nih.gov

The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity allows the cyano group to be converted into various other functional groups. For instance, it can be hydrolyzed to form carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to produce ketones. fiveable.me This transformative potential allows aryl nitriles to serve as key building blocks for constructing more complex molecular architectures. researchgate.net

Furthermore, the nitrile group's strong electron-withdrawing nature can influence the reactivity of the aromatic ring, and it can act as a directing group in C-H bond functionalization reactions. researchgate.netnih.gov In medicinal chemistry, the nitrile moiety is often incorporated into drug candidates to enhance binding affinity to target proteins, improve pharmacokinetic profiles, and increase metabolic stability. nih.gov It can function as a bioisostere for carbonyl or hydroxyl groups, capable of forming crucial hydrogen bonds with biological targets. nih.gov

Overview of 3-Bromo-5-isopropylbenzonitrile within the Context of Halogenated and Alkylated Benzonitriles

Within the broad family of aryl nitriles, halogenated and alkylated benzonitriles represent structurally important subclasses. The introduction of halogen atoms and alkyl groups onto the benzonitrile (B105546) scaffold allows for precise tuning of the molecule's steric and electronic properties. google.comomicsonline.org Halogens, such as bromine, are often used to introduce reactive handles for cross-coupling reactions or to modulate the electronic nature of the aromatic ring. google.com Alkyl groups, like the isopropyl group, can influence a molecule's lipophilicity, which is a critical parameter for drug absorption and distribution. omicsonline.orgnih.gov

This compound is a specific example of a disubstituted benzonitrile, featuring both a bromine atom and an isopropyl group at the meta positions relative to the nitrile. This substitution pattern (1,3,5-trisubstituted benzene (B151609) ring) provides a distinct structural motif for further chemical elaboration. While detailed research on this specific compound is not extensively documented in publicly available literature, its structure is of significant interest. It combines the reactivity imparted by the bromine atom, the steric and lipophilic contributions of the isopropyl group, and the versatile chemistry of the nitrile function. Its existence is confirmed by its classification under CAS Number 1369854-24-9. combi-blocks.com

Interactive Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1369854-24-9 |

| Molecular Formula | C₁₀H₁₀BrN |

| Molecular Weight | 224.10 g/mol |

| Appearance | Yellow Liquid |

| Synonyms | Not specified |

Note: Data is based on information from chemical suppliers. cymitquimica.com

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-propan-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMXFYVSUOXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of 3 Bromo 5 Isopropylbenzonitrile

Reactions Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is a key site for derivatization, primarily through cross-coupling reactions, nucleophilic substitution under specific conditions, and metal-halogen exchange.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound. wikipedia.org It is widely used to create carbon-carbon bonds to produce biaryl compounds. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester (in the presence of a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org For a substrate like 3-bromo-5-isopropylbenzonitrile, a Suzuki-Miyaura reaction would be expected to proceed, coupling at the C-Br bond to introduce new aryl, heteroaryl, or alkyl groups. The reaction is known for its tolerance of various functional groups, including nitriles. nih.gov

Sonogashira Reaction: The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is typically carried out under mild, basic conditions. wikipedia.orgchemeurope.com This transformation would allow for the introduction of an alkynyl substituent at the bromine-bearing carbon of this compound, leading to the formation of 3-alkynyl-5-isopropylbenzonitriles.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org The process has become a vital method for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The reaction of this compound with various primary or secondary amines under Buchwald-Hartwig conditions would be expected to yield the corresponding 3-amino-5-isopropylbenzonitrile derivatives. nih.gov

A summary of representative conditions for these cross-coupling reactions with general aryl bromides is presented below.

| Reaction | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | Aryl or Alkyl Substituted Benzonitrile (B105546) |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | Alkynyl Substituted Benzonitrile |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Amino Substituted Benzonitrile |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the electron-withdrawing nitrile group is in a meta position relative to the bromine atom, and the isopropyl group is weakly electron-donating. This substitution pattern does not strongly activate the ring toward a classical addition-elimination SNAr mechanism. Therefore, displacing the bromine with common nucleophiles like alkoxides or amines would likely require harsh reaction conditions or alternative mechanistic pathways, such as those involving benzyne (B1209423) intermediates if a very strong base is used.

Halogen-Metal Exchange and Subsequent Derivatizations

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, where an organic halide is converted into an organometallic compound. princeton.edu Aryl bromides readily undergo this transformation when treated with organolithium reagents (e.g., n-butyllithium) at low temperatures or via magnesium-halogen exchange with Grignard reagents (e.g., isopropylmagnesium chloride). rsc.org

This reaction would convert this compound into a highly reactive organolithium or organomagnesium (Grignard) reagent. This intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups.

Table of Potential Derivatizations via Halogen-Metal Exchange:

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Water | H₂O | Hydrogen (Debromination) |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Aldehydes/Ketones | Acetone (B3395972), Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide | Alkyl Group |

Transformations of the Benzonitrile Functional Group

The nitrile group is a versatile functional group that can be converted into several other important moieties, notably amines, amides, and carboxylic acids.

Reduction of the Nitrile to Amine Derivatives

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative). This is a common transformation typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or palladium catalyst). This would convert this compound into (3-bromo-5-isopropylphenyl)methanamine, a useful building block containing a reactive primary amine.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis, often achievable under controlled conditions (e.g., using acid with limited water or certain catalysts), yields the corresponding primary amide, 3-bromo-5-isopropylbenzamide . More vigorous or prolonged hydrolysis, typically by heating with strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), leads to the formation of the carboxylic acid, 3-bromo-5-isopropylbenzoic acid . chemicalbook.comsigmaaldrich.com The existence of this benzoic acid derivative in chemical supplier catalogs confirms the viability of this transformation.

Cycloaddition Reactions (e.g., [3+2]-Cycloaddition for Tetrazole Formation)

The nitrile functional group of this compound is an excellent participant in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form 5-substituted-1H-tetrazoles. This transformation is of significant interest as the tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry. acs.org The reaction involves the formal addition of a 1,3-dipole (the azide) to the dipolarophile (the nitrile).

The synthesis is typically achieved by reacting the benzonitrile derivative with an azide (B81097) source, such as sodium azide (NaN₃). The reaction often requires activation of the nitrile group, which can be achieved using various catalysts under different conditions. scilit.com Lewis acids like zinc salts (e.g., ZnCl₂) or organometallic complexes of cobalt and copper are effective in catalyzing the cycloaddition by coordinating to the nitrile nitrogen, thus increasing its electrophilicity. nih.govrsc.org

Alternatively, organocatalytic methods provide a metal-free approach. organic-chemistry.orgacs.org A highly efficient organocatalyst can be generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride (TMSCl). This system has been shown to afford high yields of tetrazoles from various aryl nitriles. acs.orgorganic-chemistry.org The use of microwave irradiation has also been demonstrated to significantly reduce reaction times, often providing the desired tetrazole product within minutes. rsc.orgacs.org

Applying these established methods to this compound would yield 5-(3-Bromo-5-isopropylphenyl)-1H-tetrazole, a compound primed for further functionalization at the bromine position.

| Catalyst/Reagent System | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| NaN₃, ZnCl₂ | Isopropanol/Water | Reflux, 12-24 h | Good to Excellent | organic-chemistry.org |

| NaN₃, Et₃N·HCl | Toluene or BN (solvent) | 100-120 °C, 12 h | High | gatech.edu |

| NaN₃, TMSCl, NMP (catalyst) | NMP | Microwave, 150 °C, 15-25 min | >80% | organic-chemistry.orgacs.org |

| NaN₃, Co(II)-complex | Methanol (B129727) | Reflux, 24 h | Near Quantitative | nih.gov |

| NaN₃, Silica (B1680970) Sulfuric Acid | DMF | 110 °C, 6-10 h | 72-95% | nih.gov |

Selective Nucleophilic Additions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by strong nucleophiles. These reactions provide access to key functional groups such as ketones, primary amines, and carboxylic acids.

Formation of Ketones: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), readily add across the carbon-nitrogen triple bond. youtube.com For example, the addition of a Grignard reagent to this compound forms a magnesium salt of an imine. Subsequent acidic hydrolysis of this intermediate cleaves the C=N bond to furnish a ketone. This two-step process allows for the synthesis of a diverse range of (3-Bromo-5-isopropylphenyl) ketones. Care must be taken, as these strong organometallic reagents can potentially react with the aryl bromide via metal-halogen exchange.

Reduction to Amines: The nitrile group can be completely reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting this compound into (3-Bromo-5-isopropylphenyl)methanamine. masterorganicchemistry.com This reaction provides a direct route to benzylic amines, which are valuable intermediates in pharmaceutical synthesis.

Hydrolysis to Carboxylic Acids: Under harsh conditions, such as prolonged heating with strong acid or base, the nitrile group can be fully hydrolyzed. youtube.com For instance, refluxing with aqueous sodium hydroxide, followed by acidic workup, converts the nitrile first to an intermediate carboxamide and then to the corresponding carboxylic acid, yielding 3-Bromo-5-isopropylbenzoic acid. youtube.comchemicalbook.com

| Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|

| 1. R-MgBr or R-Li 2. H₃O⁺ | Imine salt | Ketone | youtube.com |

| 1. LiAlH₄ 2. H₂O | Amine salt | Primary Amine | masterorganicchemistry.com |

| 1. NaOH, H₂O, Δ 2. H₃O⁺ | Carboxamide | Carboxylic Acid | youtube.com |

Modifications at the Isopropyl Moiety

The isopropyl group offers additional sites for chemical modification, primarily through reactions at the benzylic position.

Oxidation Reactions of the Alkyl Chain

The benzylic carbon of the isopropyl group is activated towards oxidation. Strong oxidizing agents, such as hot, aqueous potassium permanganate (B83412) (KMnO₄), can be used to cleave the entire alkyl chain, leading to the formation of a carboxylic acid. masterorganicchemistry.comlibretexts.org This reaction requires the presence of at least one benzylic hydrogen, a condition met by the isopropyl group. lumenlearning.comyoutube.com This transformation converts this compound into 3-bromo-5-cyanobenzoic acid, providing a derivative with two distinct sites (bromo and carboxylic acid) for further elaboration, such as amide coupling or cross-coupling reactions.

Hydrogenation and Dehydrogenation Studies

While the saturated isopropyl group itself is resistant to hydrogenation under standard conditions, other functionalities in the molecule are susceptible. Catalytic hydrogenation, depending on the catalyst and conditions, could reduce the nitrile to an amine or effect hydrodebromination (removal of the bromine atom).

Conversely, dehydrogenation of the isopropyl group is a potential transformation to introduce unsaturation. Catalytic dehydrogenation of isopropylarenes at high temperatures over specific catalysts (e.g., iron oxide) can generate the corresponding isopropenyl derivatives. This would convert this compound to 3-Bromo-5-isopropenylbenzonitrile, creating a vinyl group that can participate in polymerization or other addition reactions.

Multi-Step and Sequential Reaction Strategies for Elaborate Derivatives

The true synthetic utility of this compound is realized in multi-step reaction sequences where the different functional groups are addressed in a controlled order. libretexts.org The choice of the first reaction step is critical and dictates the subsequent transformations available.

For example, a synthetic strategy could involve an initial Suzuki or Sonogashira cross-coupling reaction at the bromine position to introduce a new aryl or alkynyl substituent. The nitrile group of the resulting product could then be converted into a tetrazole or an amine. Alternatively, initial modification of the nitrile group to a tetrazole, followed by a cross-coupling reaction, leverages the different directing effects and reactivities of the groups. medium.com

A further strategy involves the oxidation of the isopropyl group to a carboxylic acid. youtube.com The resulting 3-bromo-5-cyanobenzoic acid is a trifunctional building block. The carboxylic acid can be converted into an acyl chloride or activated for amide bond formation, while the bromine and nitrile groups remain available for subsequent transformations, enabling the construction of highly elaborate and complex molecular structures. nih.gov Such planned sequences are essential for building libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. syrris.jp

Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₀BrN |

| Sodium azide | NaN₃ |

| 5-(3-Bromo-5-isopropylphenyl)-1H-tetrazole | C₁₀H₁₀BrN₅ |

| Trimethylsilyl chloride | C₃H₉ClSi |

| N-methyl-2-pyrrolidone | C₅H₉NO |

| (3-Bromo-5-isopropylphenyl)methanamine | C₁₀H₁₄BrN |

| 3-Bromo-5-isopropylbenzoic acid | C₁₀H₁₁BrO₂ |

| Lithium aluminum hydride | LiAlH₄ |

| 3-bromo-5-cyanobenzoic acid | C₈H₄BrNO₂ |

| Potassium permanganate | KMnO₄ |

| 3-Bromo-5-isopropenylbenzonitrile | C₁₀H₈BrN |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Isopropylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR Techniques for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the cornerstones of structural assignment for 3-Bromo-5-isopropylbenzonitrile.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the isopropyl group.

Aromatic Region: The benzene (B151609) ring has three protons. Due to the substitution pattern, they are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The electronic effects of the bromine (electron-withdrawing, ortho/para directing) and isopropyl (electron-donating, ortho/para directing) groups, along with the cyano group (electron-withdrawing, meta directing), influence their precise chemical shifts.

Aliphatic Region: The isopropyl group will exhibit two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The splitting pattern arises from the coupling between the methine proton and the methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. In this compound, all nine carbon atoms are non-equivalent and should produce nine distinct signals.

Aromatic and Nitrile Carbons: The six aromatic carbons will appear in the range of δ 110-150 ppm. The carbon atom attached to the bromine (C-Br) will be influenced by the halogen's electronegativity. The carbon of the nitrile group (C≡N) typically appears in a distinct region around δ 115-125 ppm. youtube.comchemicalbook.com Quaternary carbons, such as those attached to the bromo, isopropyl, and cyano groups, often show signals of lower intensity. youtube.com

Aliphatic Carbons: The isopropyl group will show two signals corresponding to the methine carbon and the two equivalent methyl carbons.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects in related aromatic compounds. epa.govdocbrown.info

Predicted NMR Data for this compound

| ¹H NMR (Proton NMR) | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | ~7.6 - 7.8 | Multiplets |

| Isopropyl -CH | ~3.0 - 3.2 | Septet |

| Isopropyl -CH₃ | ~1.2 - 1.4 | Doublet |

| ¹³C NMR (Carbon-13 NMR) | |

|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-CN | ~112 - 114 |

| Aromatic C-Br | ~122 - 124 |

| Aromatic CH | ~130 - 138 |

| Aromatic C-isopropyl | ~150 - 152 |

| Nitrile C≡N | ~118 - 120 |

| Isopropyl -CH | ~34 - 36 |

| Isopropyl -CH₃ | ~23 - 25 |

Two-Dimensional (2D) NMR Spectroscopic Analysis (e.g., COSY, HSQC, HMBC) for Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, a key cross-peak in the COSY spectrum would connect the isopropyl methine proton signal with the isopropyl methyl proton signal, confirming the presence of the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of each protonated carbon in the molecule. For example, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the isopropyl methine and methyl proton signals would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). columbia.eduyoutube.com This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the isopropyl protons to the aromatic carbon they are attached to (C3).

Correlations from the aromatic protons to neighboring and distant carbons, including the quaternary carbons (C-Br, C-CN, C-isopropyl), which are not visible in an HSQC spectrum.

A correlation from the protons ortho to the nitrile group to the nitrile carbon itself, confirming its position.

Application of Cryoprobe Technology for Enhanced Signal Sensitivity

NMR is an inherently insensitive technique, which can pose a challenge when analyzing small quantities of a sample. Cryoprobe technology represents a significant advancement to overcome this limitation. ucsb.edubruker.com By cooling the probe's detection coil and preamplifiers to cryogenic temperatures (using liquid helium or nitrogen), thermal noise is drastically reduced. ucsb.educornell.edu This results in a significant enhancement in the signal-to-noise ratio, often by a factor of three to five or more compared to a standard room-temperature probe. bruker.com

For the analysis of this compound, a cryoprobe offers several advantages:

Reduced Experiment Time: A much shorter time is needed to acquire high-quality spectra. A ¹³C NMR spectrum that might take hours on a conventional probe could be obtained in minutes. cornell.edu

Analysis of Small Samples: High-quality data can be obtained from microgram or low-milligram quantities of the compound, which is particularly valuable when dealing with precious synthetic products. rsc.org

Enhanced Detection of Insensitive Nuclei: The sensitivity boost is especially beneficial for less receptive nuclei like ¹³C, making experiments like ¹³C NMR and HMBC more efficient and revealing correlations that might otherwise be lost in the noise. ucsb.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). ionsource.com This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₀BrN), the presence of bromine is a key distinguishing feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). youtube.com

Consequently, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of almost equal intensity separated by two mass units (the M and M+2 peaks). youtube.com HRMS can confirm this pattern and provide the exact mass for each isotopic peak, validating the elemental composition.

HRMS Data for this compound (C₁₀H₁₀BrN)

| Isotopic Composition | Calculated Exact Mass | Expected Relative Intensity |

|---|---|---|

| C₁₀H₁₀⁷⁹BrN | 223.0000 | ~100% |

| C₁₀H₁₀⁸¹BrN | 224.9979 | ~97.3% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijpsr.com It is an ideal method for assessing the purity of this compound and analyzing it within a reaction mixture.

Gas Chromatography (GC): The sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. This allows this compound to be separated from starting materials, solvents, byproducts, or isomeric impurities. nih.gov

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. nist.gov The resulting fragmentation pattern serves as a molecular "fingerprint" that can be compared to a library database for identification. The mass spectrum would confirm the molecular ion peak (with its characteristic bromine isotope pattern) and show predictable fragments, such as the loss of a bromine atom or a methyl group from the isopropyl unit. This technique is highly sensitive and can be used to detect and quantify trace-level impurities. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Sample Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for the separation, identification, and quantification of chemical compounds in complex mixtures. nih.govsigmaaldrich.com For substituted benzonitriles like this compound, LC-MS provides the high sensitivity and selectivity needed for analysis in matrices such as biological fluids or reaction mixtures. mdpi.comnih.gov

The process begins with the separation of the analyte from the sample matrix using High-Performance Liquid Chromatography (HPLC). A reversed-phase (RP) column, such as a C18 column, is typically employed. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution, sometimes containing additives like formic acid or phosphoric acid to improve peak shape and ionization efficiency. mdpi.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with varying polarities. researchgate.net

After separation by LC, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source is frequently used, which ionizes the molecules in the sample, preparing them for mass analysis. mdpi.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that confirms the molecular weight of the compound. For enhanced specificity and structural information, tandem mass spectrometry (MS/MS) can be utilized. In this technique, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed, creating a unique fragmentation pattern that serves as a structural fingerprint of the molecule. researchgate.net

Challenges in LC-MS analysis often relate to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, affecting quantification accuracy. nih.govmdpi.com To mitigate this, robust sample preparation techniques and the use of internal standards, preferably isotopically labeled versions of the analyte, are crucial for reliable and accurate quantification. researchgate.net

A hypothetical LC-MS/MS method for the analysis of this compound is outlined in the table below.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Hypersil GOLD C18 (or similar) researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com |

| Mobile Phase B | 0.1% Formic Acid in Methanol mdpi.com |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL mdpi.com |

| Elution | Gradient |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI), Positive Mode mdpi.com |

| Sprayer Voltage | 3 kV mdpi.com |

| Capillary Temperature | 355 °C mdpi.com |

| Detection | MS/MS (Multiple Reaction Monitoring) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For this compound, the IR spectrum would exhibit several key absorption bands corresponding to its distinct structural components:

Nitrile Group (C≡N): A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹. The C≡N stretching vibration is highly characteristic and a key identifier for benzonitrile (B105546) compounds. researchgate.net

Aromatic Ring (C=C): Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring. The substitution pattern on the ring influences the exact position and pattern of these peaks.

Isopropyl Group (C-H): The presence of the isopropyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1365-1385 cm⁻¹ (for the gem-dimethyl) and ~1170 cm⁻¹.

Aromatic C-H: The stretching vibrations for the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which appear in the 675-900 cm⁻¹ region, are indicative of the substitution pattern (1,3,5-trisubstituted).

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹. researchgate.net

The table below summarizes the expected IR absorption frequencies for this compound based on data from related compounds.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220 - 2260 | researchgate.net |

| Aromatic (C=C) | Stretching | 1450 - 1600 | researchgate.net |

| Isopropyl (C-H) | Bending | 1365 - 1385 | nist.gov |

| Aromatic (C-H) | Out-of-plane Bending | 675 - 900 | chemicalbook.com |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "molecular fingerprint."

For this compound, the Raman spectrum would provide key structural information:

Nitrile Group (C≡N): Similar to IR, the C≡N stretch gives a strong and sharp band, typically around 2240 cm⁻¹, which is a prominent feature in the Raman spectrum of benzonitriles. ias.ac.in

Aromatic Ring: The symmetric ring breathing mode, a sharp and intense band around 1000 cm⁻¹, is a classic feature for benzene derivatives. ias.ac.inresearchgate.net Other ring vibrations, such as the trigonal planar breathing mode, are also observable. researchgate.net

Raman spectroscopy is highly valuable for studying molecular structure and can be used to analyze samples in various states, including solid and liquid. researchgate.net The data from related molecules, such as benzonitrile and 4-bromo-3-methylbenzonitrile, serve as an excellent reference for interpreting the spectrum of this compound. researchgate.netias.ac.in

Table 3: Key Raman Shifts for Benzonitrile Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| C≡N Stretch | ~2243 | Benzonitrile ias.ac.in |

| Ring Breathing | ~1000 | Benzonitrile ias.ac.in |

| Ring Trigonal Bending | ~1000.7 | Benzonitrile researchgate.net |

X-ray Crystallography of Benzonitrile Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a molecule.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure elucidation. rsc.org The technique requires a high-quality single crystal of the compound. nih.gov When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. rsc.org

For a derivative of this compound, SCXRD would unambiguously determine:

The precise bond lengths of the C-C, C-H, C-N, C-Br, and C-C(isopropyl) bonds.

The bond angles within the benzene ring and involving the substituents.

The planarity of the aromatic ring and the conformation of the isopropyl group.

Studies on related brominated aromatic compounds and benzonitrile derivatives have successfully used SCXRD to confirm their molecular structures. researchgate.netmdpi.comnih.gov For example, the crystal structure of 3-bromo-2-hydroxybenzonitrile (B84773) revealed details about its molecular packing and intramolecular interactions. researchgate.net This demonstrates the power of SCXRD to provide an absolute and highly detailed structural model. rsc.orgresearchgate.net

Table 4: Representative Crystal Data Parameters from a Substituted Benzonitrile Derivative

| Parameter | Example Value (from 3-bromo-2-hydroxybenzonitrile) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.9652 (3) |

| b (Å) | 13.1119 (9) |

| c (Å) | 13.5654 (9) |

| β (°) | 94.240 (3) |

| Volume (ų) | 703.24 (9) |

Data sourced from a representative brominated benzonitrile derivative to illustrate typical crystallographic parameters. researchgate.net

Beyond individual molecular structure, X-ray crystallography reveals how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. ias.ac.in This packing is governed by a variety of non-covalent intermolecular interactions. rsc.orgnsf.gov

For this compound, several types of interactions would be expected to influence its crystal structure:

Dipole-Dipole Interactions: The highly polar nitrile group (C≡N) creates a significant molecular dipole, leading to strong dipole-dipole interactions that would be a major factor in the crystal packing.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electronegative atoms like the nitrogen of the nitrile group (C-Br···N). This type of interaction is a recognized force in directing crystal assembly. mdpi.com

π-π Stacking: The aromatic rings can stack on top of each other in either a face-to-face or offset arrangement. These interactions are common in aromatic compounds and contribute significantly to crystal stability. researchgate.netrsc.org

C-H···π Interactions: Hydrogen atoms, particularly those on the isopropyl group or the aromatic ring, can interact with the electron cloud of a neighboring benzene ring. rsc.org

Van der Waals Forces: These non-specific attractive forces, although weaker, are collectively important in ensuring efficient packing of the molecules in the crystal lattice. dntb.gov.ua

The interplay of these different interactions determines the final, most thermodynamically stable crystal structure. ias.ac.in Analysis of the crystal structures of similar molecules, like dinitrobenzene derivatives, shows that specific interactions such as C-H···O bonds and π-stacking are primary structural motifs. rsc.org

No Publicly Available Computational Studies Found for this compound

The CAS number for this compound is 1369854-24-9. Searches using this identifier, as well as the compound's name in conjunction with terms such as "Density Functional Theory (DFT)," "Frontier Molecular Orbital (FMO)," "transition state," and "molecular dynamics," did not yield any relevant scholarly articles.

Therefore, it is not possible to provide the detailed, scientifically accurate content for the requested article outline, which includes:

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Reaction Mechanism Elucidation through Computational Modeling

Conformational Analysis and Molecular Dynamics Simulations

Generating an article on these specific topics for this compound would require fabricating data, which would be scientifically unsound. The available information is limited to supplier data and basic compound identifiers.

While computational studies exist for other substituted benzonitriles, the strict requirement to focus solely on this compound prevents the use of analogous data. Scientific findings are highly specific to the molecular structure, and extrapolating data from other compounds would not be accurate.

Should scholarly research on the computational and theoretical chemistry of this compound be published in the future, this topic could be revisited.

Computational and Theoretical Chemistry Studies on 3 Bromo 5 Isopropylbenzonitrile

Structure-Activity Relationship (SAR) Studies through Computational Methods

The exploration of the structure-activity relationship (SAR) of a molecule is a cornerstone of medicinal chemistry and drug discovery. It seeks to understand how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable in modern SAR studies, offering a rapid and cost-effective way to predict the activity of new compounds and to guide the synthesis of more potent and selective analogs. In the context of 3-Bromo-5-isopropylbenzonitrile, computational SAR studies would systematically investigate the impact of modifying its three key structural features: the bromine atom, the isopropyl group, and the nitrile group, all attached to a central benzene (B151609) ring.

The primary goal of such studies is to build a predictive model that correlates structural descriptors with biological activity. These descriptors can be steric, electronic, or hydrophobic in nature. By analyzing these relationships, chemists can make informed decisions about which new derivatives to synthesize, thereby accelerating the drug discovery process.

A typical computational SAR workflow for this compound would involve the following steps:

Dataset Compilation: A series of analogs of this compound would be synthesized, and their biological activity against a specific target would be determined. This experimental data is crucial for building and validating the computational model.

Molecular Descriptors Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a quantitative structure-activity relationship (QSAR) model is developed. This model takes the form of a mathematical equation that links the molecular descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

Rational Design of New Analogs: The validated QSAR model is then used to predict the activity of virtual compounds that have not yet been synthesized. This allows researchers to prioritize the synthesis of the most promising candidates.

The insights gained from such computational SAR studies are invaluable for understanding the molecular interactions between the ligand and its biological target. For instance, the model might reveal that a bulky substituent at a particular position is beneficial for activity, suggesting the presence of a large hydrophobic pocket in the target's binding site. Conversely, if electron-withdrawing groups are found to enhance activity, this could point to the importance of electrostatic interactions.

The following interactive data table illustrates a hypothetical SAR study for a series of analogs of this compound. The table shows how modifications to the substituents on the benzene ring could affect the biological activity, represented here as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The descriptors included are molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP) as a measure of hydrophobicity, and the Hammett constant (σ) as a measure of the electronic effect of the substituent.

| Compound | R1 | R2 | IC50 (µM) | MW | logP | σ (para) |

|---|---|---|---|---|---|---|

| 1 | Br | CH(CH3)2 | 5.2 | 224.1 | 3.8 | 0.23 |

| 2 | Cl | CH(CH3)2 | 8.1 | 179.7 | 3.5 | 0.23 |

| 3 | I | CH(CH3)2 | 3.9 | 271.1 | 4.2 | 0.28 |

| 4 | Br | CH3 | 12.5 | 196.0 | 3.1 | 0.23 |

| 5 | Br | C(CH3)3 | 2.8 | 238.1 | 4.3 | 0.23 |

| 6 | Br | H | 25.0 | 182.0 | 2.6 | 0.23 |

From this hypothetical data, a computational SAR model could reveal several key trends:

Influence of the Halogen (R1): Comparing compounds 1, 2, and 3, where the bromine atom is replaced by chlorine and iodine, suggests that the size and polarizability of the halogen at this position are important for activity. The trend in potency (I > Br > Cl) indicates that a larger, more polarizable atom is favored, potentially due to stronger halogen bonding or van der Waals interactions with the target protein.

Impact of the Alkyl Group (R2): The series of compounds 1, 4, 5, and 6, where the isopropyl group is replaced by methyl, tert-butyl, and hydrogen, highlights the role of the alkyl substituent. The increase in potency from methyl to isopropyl and further to tert-butyl suggests that a bulky, hydrophobic group at this position is beneficial for activity. This could imply that this group fits into a hydrophobic pocket in the binding site. The significantly lower activity of the compound with hydrogen at R2 further supports the importance of a substituent at this position.

By systematically exploring these and other structural modifications in silico, computational SAR studies can efficiently guide the optimization of lead compounds, ultimately leading to the discovery of more effective and selective therapeutic agents.

Applications of 3 Bromo 5 Isopropylbenzonitrile As a Versatile Synthetic Intermediate

Role in the Construction of Diverse Complex Organic Molecules

The strategic placement of the bromo, isopropyl, and nitrile groups on the benzonitrile (B105546) core makes 3-Bromo-5-isopropylbenzonitrile a highly useful intermediate in organic synthesis. The bromine atom, in particular, serves as a key handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of bromo-substituted aromatic compounds is in the Suzuki-Miyaura cross-coupling reaction . nih.govorganic-chemistry.org This reaction allows for the formation of biaryl structures by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. In the case of this compound, it can be reacted with a variety of aryl or heteroaryl boronic acids to generate a wide range of substituted biphenyls and heterobiaryls. These structures are prevalent in many biologically active molecules and functional materials. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base.

The nitrile group can also participate in various transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the molecular diversity that can be achieved from this starting material. The isopropyl group, while generally less reactive, influences the steric and electronic properties of the molecule, which can affect reaction outcomes and the properties of the final products. nsf.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Substituted Biphenyls |

| Heck Coupling | This compound, Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | Substituted Styrenes |

| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Ligand | Aryl Amines |

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl Alkynes |

Precursor in the Synthesis of Pharmaceutical Scaffolds and Advanced Intermediates

Substituted benzonitriles are important structural motifs in a variety of pharmaceutical compounds. nih.gov The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups commonly found in bioactive molecules. While direct examples of the use of this compound in the synthesis of marketed drugs are not extensively documented, its structural features are analogous to intermediates used in the synthesis of important pharmaceutical agents.

For instance, the synthesis of Febuxostat, a drug used to treat gout, involves an intermediate, 3-bromo-4-isobutyloxyphenyl carbothioamide, which shares a similar substitution pattern. researchgate.net This highlights the potential of 3-bromo-5-substituted benzonitriles as valuable precursors for the development of new therapeutic agents. The ability to introduce diverse substituents via cross-coupling reactions at the bromine position allows for the creation of libraries of compounds for drug discovery programs.

The nitrile group itself is a key pharmacophore in several drugs, where it can participate in crucial binding interactions with biological targets. nih.gov Therefore, this compound represents a valuable starting material for the synthesis of novel pharmaceutical scaffolds and advanced intermediates.

Utility in Agrochemical and Material Science Research

The application of benzonitrile derivatives extends to agrochemical research, where they have been incorporated into herbicides and pesticides. acs.org The specific substitution pattern on the benzene (B151609) ring is crucial for their biological activity. While the direct application of this compound in this field is not widely reported, its structural similarity to known agrochemicals suggests its potential as a scaffold for the development of new crop protection agents.

In material science, substituted benzonitriles are utilized as building blocks for functional organic materials. The rigid aromatic core and the potential for introducing various functional groups make them suitable for the synthesis of materials with interesting electronic and photophysical properties. For example, benzonitrile derivatives are used in the construction of Covalent Organic Frameworks (COFs) , which are crystalline porous polymers with applications in gas storage, catalysis, and sensing. The nitrile groups can be involved in the linking chemistry or can be used to functionalize the pores of the COF.

Furthermore, the electronic properties of benzonitrile derivatives make them candidates for use in organic electronic devices. The introduction of electron-donating and electron-accepting groups can tune the energy levels of the molecule, making them suitable for applications as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Libraries of Benzonitrile-Containing Compounds for High-Throughput Screening

High-throughput screening (HTS) is a key technology in drug discovery and materials science for rapidly testing large numbers of compounds for a specific activity. researchgate.net The development of compound libraries with diverse structures is crucial for the success of HTS campaigns. This compound is an excellent starting point for the creation of such libraries due to its multiple points of diversification.

Through combinatorial chemistry approaches, the bromine atom can be reacted with a wide array of building blocks using palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a diverse set of substituents at this position. Simultaneously or subsequently, the nitrile group can be transformed into other functionalities. This strategy enables the rapid generation of a large library of related but structurally distinct molecules.

These libraries of benzonitrile-containing compounds can then be screened for various biological activities, such as enzyme inhibition or receptor binding, or for desired material properties. criver.com The data obtained from HTS can provide valuable structure-activity relationships (SAR) that guide the design of more potent and selective compounds.

Table 2: Potential Diversification of this compound for Library Synthesis

| Reactive Site | Reaction Type | Example Building Blocks | Resulting Functional Group |

| Bromo Group | Suzuki-Miyaura Coupling | Arylboronic acids, Heteroarylboronic acids | Biaryl, Heterobiaryl |

| Bromo Group | Buchwald-Hartwig Amination | Primary amines, Secondary amines | Aryl amine |

| Nitrile Group | Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic acid |

| Nitrile Group | Reduction | LiAlH₄, H₂ | Benzylamine (B48309) |

| Nitrile Group | [2+3] Cycloaddition | Sodium azide (B81097) | Tetrazole |

Application in Organic Fluorescence Materials

Benzonitrile derivatives have been investigated for their potential applications in organic fluorescence materials. ktu.edu The electronic properties of the benzonitrile core, when appropriately substituted with electron-donating and electron-accepting groups, can lead to molecules with interesting photophysical properties, including fluorescence.

A particularly interesting phenomenon observed in some organic molecules is Aggregation-Induced Emission (AIE) . nih.gov AIE-active molecules, or AIEgens, are typically non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents. This property is highly desirable for applications in sensing, bio-imaging, and optoelectronics. The mechanism of AIE is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While the specific fluorescent properties of this compound have not been extensively studied, its structure, featuring a combination of electron-withdrawing (nitrile) and other substituents, suggests that it could serve as a core for the design of novel AIEgens. By introducing appropriate donor groups through reactions at the bromine position, it may be possible to create donor-acceptor type molecules with tunable fluorescent properties and potential AIE characteristics.

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Insights

While specific literature detailing the synthesis of 3-Bromo-5-isopropylbenzonitrile is not extensively documented, its structure suggests several plausible synthetic routes based on well-established organic chemistry principles. The synthesis would likely involve the strategic introduction of the bromo, isopropyl, and nitrile functionalities onto the benzene (B151609) ring.

One common approach for the synthesis of substituted benzonitriles is through the Sandmeyer reaction, starting from a corresponding aniline (B41778). In this case, 3-amino-5-isopropylaniline would be the precursor. Diazotization of the aniline followed by treatment with a copper(I) cyanide salt would yield the desired nitrile. The starting aniline could be prepared through the reduction of a corresponding nitro compound.

Alternatively, the nitrile group can be introduced via the dehydration of an oxime. For instance, 3-bromo-5-isopropylbenzaldehyde (B1528178) can be reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding aldoxime. Subsequent dehydration, often using reagents like trifluoroacetic anhydride, would yield this compound. chemicalbook.com Another route could involve the conversion of 3-bromo-5-isopropylbenzoic acid into the corresponding amide, which can then be dehydrated to the nitrile. chemicalbook.com

The bromination step is typically achieved through electrophilic aromatic substitution. youtube.com The directing effects of the substituents on the benzene ring are crucial. An isopropyl group is an ortho-, para-director, while a nitrile group is a meta-director. Therefore, the order of substitution would need to be carefully planned to achieve the desired 1,3,5-substitution pattern. For example, starting with isopropylbenzene, bromination would likely yield a mixture of ortho and para isomers. A more controlled approach might involve starting with a compound that already has the desired substitution pattern and then converting one of the functional groups.

Emerging Methodologies for Aryl Nitrile Functionalization and Bromine Manipulation

The functionalization of aryl nitriles and the manipulation of bromine atoms on aromatic rings are active areas of research in organic synthesis. These advancements offer new possibilities for creating complex molecules from simpler precursors like this compound.

Aryl Nitrile Functionalization:

The nitrile group is a versatile functional group that can participate in a variety of chemical transformations. Recent methodologies have focused on expanding its utility. For instance, the γ-functionalization of α,β-unsaturated nitriles provides a route to synthesize substituted pyridines. researchgate.net This type of transformation, if adapted, could potentially allow for the construction of heterocyclic structures from aryl nitrile precursors. Moreover, aryl nitriles have been shown to play a dual role as hydrogen-bond acceptors and modifiable groups in solid-state reactions, enabling the diversification of molecular structures through post-synthetic modification. nih.gov The powerful electron-withdrawing nature of the nitrile group also allows it to participate in non-specific dipole interactions, a property that is exploited in the design of bioactive molecules. nih.gov

Bromine Manipulation:

The bromine atom in this compound serves as a valuable handle for further functionalization, primarily through cross-coupling reactions. Nickel-catalyzed asymmetric reductive cross-coupling reactions have emerged as a powerful tool for the synthesis of enantioenriched α-aryl imides from aryl bromides. acs.org This methodology could be applied to this compound to introduce chiral centers, which is of significant interest in medicinal chemistry.

Furthermore, visible light-induced bromine radical-enhanced hydrogen atom transfer (HAT) reactions have gained prominence. rsc.org This approach allows for the activation of C-H bonds, facilitating the formation of new C-C and C-X bonds under mild conditions. The use of novel brominating agents, such as HBr–DMPU, provides a more manageable and reactive alternative to traditional reagents for various bromination transformations. nih.gov

Perspectives on Novel Applications and Advanced Derivative Design

The unique substitution pattern of this compound provides a foundation for the design of novel molecules with potential applications in various fields, particularly in pharmaceuticals and materials science.

Novel Applications:

Substituted benzonitriles are key components in a range of pharmaceuticals. For example, they are found in selective serotonin (B10506) reuptake inhibitors for treating mood disorders and in aromatase inhibitors for cancer therapy. nih.gov The specific substitution pattern of this compound could be explored for the development of new bioactive compounds. The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl groups in biological systems. nih.gov

In materials science, benzonitrile (B105546) derivatives are being investigated for their use in organic light-emitting diodes (OLEDs). Donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have shown promise as thermally activated delayed fluorescence (TADF) emitters. rsc.orgacs.org By modifying the substituents on the benzonitrile core, the photophysical properties can be tuned, leading to materials with specific emission characteristics. The bromo and isopropyl groups on this compound could be further functionalized to create novel D-A-D' structures for optoelectronic applications.

Advanced Derivative Design:

The future design of advanced derivatives of this compound will likely focus on leveraging the reactivity of the bromo and nitrile groups. The bromine atom can be replaced with a variety of other functional groups through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups. This modular approach enables the rapid generation of a library of analogs for screening in drug discovery or materials science applications. acs.org

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a different set of derivatives with distinct chemical properties. The combination of these transformations allows for the creation of a wide array of complex molecules from a single, readily accessible starting material. The interplay between the electronic properties of the nitrile and bromo groups, along with the steric bulk of the isopropyl group, will be a key consideration in the design of next-generation derivatives with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-isopropylbenzonitrile, and how can purity be optimized?

- Methodology : A common approach involves bromination of 5-isopropylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (70–80°C). Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials and byproducts. Purity can be confirmed using HPLC (>98%) and elemental analysis .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- NMR : H NMR (CDCl₃) shows characteristic peaks for the isopropyl group (δ 1.3–1.4 ppm, doublet) and aromatic protons (δ 7.2–7.8 ppm, multiplet). C NMR confirms the nitrile carbon at ~115 ppm .

- IR : A sharp absorption band at ~2230 cm⁻¹ corresponds to the C≡N stretch, while C-Br vibrations appear at 550–650 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) provides accurate mass confirmation (e.g., [M+H]+ at m/z 238.0) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and bromo substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Steric Effects : The bulky isopropyl group at the 5-position can hinder coupling at the 3-bromo site. Computational modeling (DFT) predicts reduced accessibility of the bromo group for Pd catalysts, necessitating higher temperatures or bulky ligands (e.g., SPhos) .

- Electronic Effects : Electron-withdrawing nitrile and bromo groups activate the aromatic ring toward nucleophilic substitution but may deactivate it in electrophilic reactions. Kinetic studies under varying conditions (e.g., solvent polarity, catalyst loading) can optimize yields .

Q. How can contradictions in reported melting points (e.g., 112–113°C vs. 108–110°C) for structurally similar brominated benzonitriles be resolved?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Use controlled heating rates (e.g., 5°C/min) to determine precise phase transitions.

- Purity Analysis : Impurities (e.g., residual solvents, regioisomers) can depress melting points. Couple DSC with GC-MS to identify contaminants .

Q. What computational strategies predict the regioselectivity of this compound in nucleophilic aromatic substitution?

- Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic attack.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on transition states. For example, polar aprotic solvents (DMF, DMSO) stabilize charge-separated intermediates, favoring substitution at the bromo position .

Methodological Considerations

- Synthetic Optimization : For scale-up, replace traditional column chromatography with recrystallization (e.g., ethanol/water mixtures) to improve yield and reduce costs .

- Contradiction Resolution : When conflicting data arise (e.g., spectral vs. crystallographic results), validate using complementary techniques (e.g., X-ray diffraction for crystal structure vs. NMR for solution-state conformation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。